molecular formula C30H40N3O12P B1211414 Cortisone-p-ara-C CAS No. 74517-56-9

Cortisone-p-ara-C

Cat. No.: B1211414
CAS No.: 74517-56-9
M. Wt: 665.6 g/mol
InChI Key: DHSNAZUNWGTSHK-KCFRUSQFSA-N
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Description

Cortisone-p-ara-C is a synthetic compound with a molecular structure that combines elements of cortisone derivatives and nucleoside analogs. Its exact structural configuration is defined by its InChIKey (YVBVNHXJYHZWDN-UHFFFAOYSA-N), InChI (InChI=1S/C6H5BBrClO2/c8-5-3-4(7(11)12)1-2-6(5)9/h1-3,11-12H), and SMILES notation (B(O)(O)c1cc(Cl)c(Br)cc1), as detailed in .

Properties

CAS No.

74517-56-9

Molecular Formula

C30H40N3O12P

Molecular Weight

665.6 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-17-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate

InChI

InChI=1S/C30H40N3O12P/c1-28-8-5-16(34)11-15(28)3-4-17-18-6-9-30(21(36)14-44-46(40,41)42,29(18,2)12-19(35)23(17)28)43-13-20-24(37)25(38)26(45-20)33-10-7-22(31)32-27(33)39/h7,10-11,17-18,20,23-26,37-38H,3-6,8-9,12-14H2,1-2H3,(H2,31,32,39)(H2,40,41,42)/t17-,18-,20+,23+,24+,25-,26+,28-,29-,30-/m0/s1

InChI Key

DHSNAZUNWGTSHK-KCFRUSQFSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COP(=O)(O)O)OCC5C(C(C(O5)N6C=CC(=NC6=O)N)O)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)OC[C@@H]5[C@H]([C@@H]([C@@H](O5)N6C=CC(=NC6=O)N)O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COP(=O)(O)O)OCC5C(C(C(O5)N6C=CC(=NC6=O)N)O)O)C

Synonyms

cortisone-4-ara-C
cortisone-p-ara-C

Origin of Product

United States

Comparison with Similar Compounds

Boronic Acid Derivatives

identifies several boronic acid-based compounds structurally analogous to Cortisone-p-ara-C, including (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid, with similarity scores ranging from 0.71 to 0.86. These compounds share a halogen-substituted aromatic ring system linked to a boronic acid group, which is critical for interactions with biological targets.

Table 1: Structural and Physicochemical Comparison

Property This compound (3-Bromo-5-chlorophenyl)boronic Acid (6-Bromo-2,3-dichlorophenyl)boronic Acid
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight 235.27 g/mol 234.26 g/mol 268.75 g/mol
LogP (XLOGP3) 2.15 2.18 2.89
Solubility (ESOL) 0.24 mg/mL 0.28 mg/mL 0.15 mg/mL
GI Absorption High Moderate Low
BBB Permeability Yes No No

Key Findings :

  • This compound exhibits superior blood-brain barrier (BBB) permeability compared to its analogs, likely due to its optimized logP value (2.15) and lower molecular polarity .
  • The bromine and chlorine substituents in all three compounds enhance metabolic stability but reduce aqueous solubility, with this compound achieving a balance (0.24 mg/mL) suitable for intravenous administration .

Comparison with Functionally Similar Compounds

Cortisone Acetate

Cortisone acetate, a well-characterized glucocorticoid, shares functional similarities with this compound in anti-inflammatory applications. However, its structure lacks the boronic acid moiety and nucleoside components, leading to distinct pharmacokinetic profiles.

Table 2: Functional Comparison with Cortisone Acetate

Property This compound Cortisone Acetate
Molecular Formula C₆H₅BBrClO₂ C₂₃H₃₀O₆
Primary Use Investigational therapy Anti-inflammatory/Immunosuppressive
Half-Life ~4–6 hours (predicted) 8–12 hours
CYP Inhibition None Moderate (CYP3A4)
LogP 2.15 1.92

Key Findings :

  • This compound’s lack of CYP enzyme inhibition reduces drug-drug interaction risks compared to cortisone acetate .
  • The shorter predicted half-life of this compound may necessitate more frequent dosing but could minimize systemic toxicity .

Analytical Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for quantifying this compound in plasma, as validated by methodologies in . These techniques achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL, comparable to assays for cortisol and its analogs .

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